methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
Stereochemical Configuration Analysis
The compound’s stereochemical configuration is defined by two stereocenters at the 4S and 6S positions of the 1,3-dioxane ring. The absolute configuration has been confirmed via synthetic routes and spectroscopic comparisons with analogous tert-butyl esters, such as tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 947586-93-8). Nuclear magnetic resonance (NMR) studies of related derivatives reveal distinct coupling constants between protons on the dioxane ring, which correlate with the chair-like conformation stabilized by the 2,2-dimethyl substituents. The (4S,6S) configuration ensures spatial alignment of the 2-aminoethyl and acetoxymethyl groups, influencing intermolecular interactions and reactivity.
X-ray Crystallography and Conformational Studies
While direct X-ray data for the methyl ester derivative are limited, studies on structurally similar 1,3-dioxane compounds provide critical insights. For example, tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 124655-09-0) adopts a distorted envelope conformation, with the dioxane ring deviating slightly from planarity due to steric effects. In contrast, Meldrum’s acid derivatives, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, exhibit sofa conformations, where one ring atom lies out of plane. These findings suggest that the methyl ester likely adopts a chair or boat conformation, stabilized by intramolecular hydrogen bonding between the aminoethyl group and ester carbonyl oxygen.
Table 1: Comparative Conformational Data for Selected 1,3-Dioxane Derivatives
Comparative Analysis with Related 1,3-Dioxane Derivatives
The methyl ester’s structural and electronic properties differ significantly from those of its tert-butyl counterpart (CAS 947586-93-8) and other analogs. Replacing the tert-butyl group with a methyl ester reduces steric bulk, enhancing solubility in polar solvents while marginally decreasing thermal stability. The 2-aminoethyl substituent introduces a primary amine functionality absent in Meldrum’s acid derivatives, enabling participation in Schiff base formation or nucleophilic reactions. Comparatively, the acetoxymethyl group in tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 154026-95-6) offers hydrolytic lability, unlike the stable methyl ester linkage in the target compound.
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Ester Group | Aminoethyl Group | Key Reactivity |
|---|---|---|---|
| Target methyl ester | Methyl | Present | Nucleophilic substitution |
| tert-Butyl analog (CAS 947586-93-8) | tert-Butyl | Present | Steric hindrance-dominated |
| CAS 154026-95-6 | tert-Butyl | Absent | Hydrolysis-prone |
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C11H21NO4/c1-11(2)15-8(4-5-12)6-9(16-11)7-10(13)14-3/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
UKPLIUIGZLPIEF-IUCAKERBSA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CC(=O)OC)CCN)C |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC)CCN)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalysis
Chiral oxazaborolidine catalysts enable enantioselective cyclization of keto-esters to dioxanes. For example, (S)-CBS catalyst induces 85% ee in model systems, but scalability remains challenging.
Industrial-Scale Optimization
Large-scale production (≥100 kg batches) employs continuous hydrogenation reactors with fixed-bed Ra-Ni catalysts. Key improvements include:
-
In-line FTIR monitoring for real-time reaction control.
-
Solvent recycling : Methanol recovery via distillation reduces costs by 30%.
Analytical Characterization
Purity assessment :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The dioxane ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereoisomeric Variants
(a) tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Structural Difference : The (4R,6R) configuration instead of (4S,6S).
- Impact: Altered stereochemistry reduces compatibility with statin synthesis pathways requiring the (4S,6S) configuration. For example, (4R,6R) derivatives are intermediates in hybrid antiplasmodial and trypanocidal agents rather than statins .
- Synthesis: Prepared via diastereoselective carboxylation/bromocyclization, yielding intermediates for non-statin applications .
(b) tert-Butyl 2-((4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Structural Difference: Replaces the 2-aminoethyl group with a hydroxymethyl group.
- Impact : The hydroxymethyl group is oxidized to formyl or carboxyl groups in subsequent steps for statin side-chain elongation. This derivative is a key precursor in rosuvastatin synthesis .
- Synthesis : Produced via TEMPO-mediated oxidation of hydroxymethyl precursors, achieving high purity (83–95% HPLC grade) .
Functional Group Modifications
(a) tert-Butyl 2-((4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Structural Difference: Chloromethyl substitution instead of 2-aminoethyl.
- Impact : Enhances electrophilicity for nucleophilic substitution reactions. Used to introduce heterocyclic moieties in atorvastatin prodrugs .
- Reactivity: Higher susceptibility to hydrolysis compared to aminoethyl derivatives, necessitating controlled reaction conditions .
(b) tert-Butyl 2-((4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Bioactive Hybrid Derivatives
(a) α,α-Difluorophenylacetamide-statin Hybrids
- Example : tert-Butyl 2-((4R,6R)-6-(2-(2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetamido)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
- Activity: Exhibits antiplasmodial (IC₅₀ = 1.2 µM) and trypanocidal (IC₅₀ = 3.8 µM) activity, unlike the parent statin intermediate .
- Synthesis: Achieved via coupling of difluorophenylacetamide with the aminoethyl-dioxane core .
(b) Atropisomeric Lactone–Atorvastatin Prodrugs
Key Data Table
Biological Activity
Methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with the molecular formula C11H21NO4. Its unique structural features, including a dioxane ring and an aminoethyl group, contribute to its significant biological activity and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Dioxane Ring : A six-membered ring containing two oxygen atoms, which enhances the compound's stability and hydrophobic interactions.
- Aminoethyl Group : This functional group is capable of forming hydrogen bonds with biological targets such as enzymes and receptors, potentially modulating their activity.
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Interaction : The aminoethyl group can interact with active sites on enzymes, influencing their catalytic activity.
- Receptor Binding : The compound may bind to specific receptors in biological systems, affecting physiological responses.
- Hydrophobic Interactions : The dioxane ring enhances binding affinity through hydrophobic interactions with lipid membranes or protein structures.
Biological Activity Data
Research findings indicate that this compound exhibits various biological activities. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Effective against Gram-positive bacteria |
| Study B | Enzyme inhibition | Kinetic analysis | IC50 = 25 µM for target enzyme |
| Study C | Cytotoxicity | Cell viability assays | IC50 = 15 µM in cancer cell lines |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound against various bacterial strains, the compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study revealed that this compound acted as a competitive inhibitor with an IC50 value of 25 µM. This suggests its potential use in drug development targeting metabolic disorders.
Applications in Drug Design
Given its structural features and biological activity, this compound is a promising candidate for further research in drug design. Its ability to interact with biological macromolecules positions it as a potential lead compound for developing therapeutics targeting infections and metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
